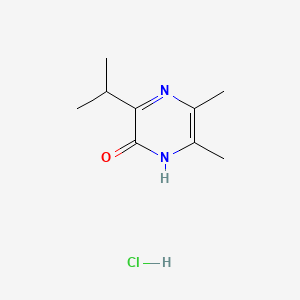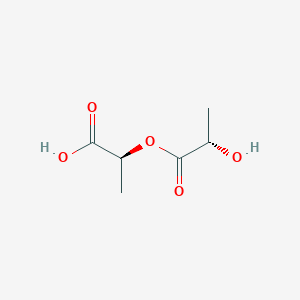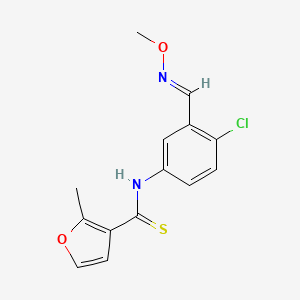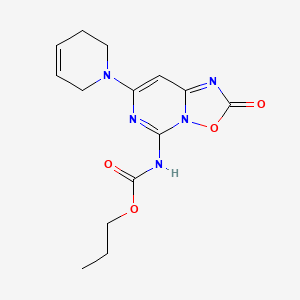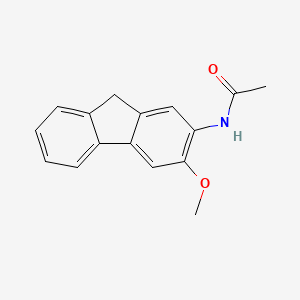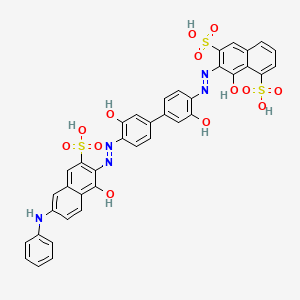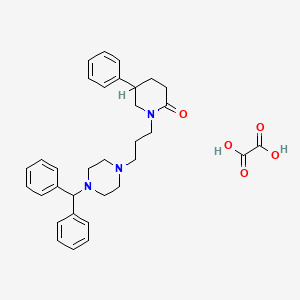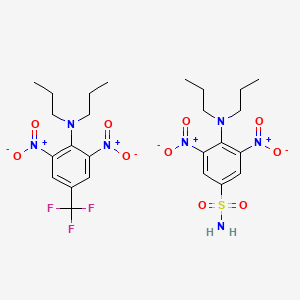
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-, mixt. with 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine is a complex chemical mixture. This compound is known for its unique structural properties and potential applications in various scientific fields. The mixture combines the properties of benzenesulfonamide derivatives and trifluoromethyl-substituted benzenamines, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro- involves the nitration of benzenesulfonamide followed by the introduction of dipropylamino groups. The reaction typically requires strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the 3 and 5 positions.
For the preparation of 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)benzenamine, the process involves the nitration of N,N-dipropylaniline followed by the introduction of a trifluoromethyl group. This can be achieved using reagents like trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of these compounds often involves large-scale nitration and amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired products. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
化学反应分析
Types of Reactions
Oxidation: The nitro groups in these compounds can undergo reduction to form amino derivatives.
Reduction: The nitro groups can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Amino derivatives of the original compounds.
Substitution: Halogenated benzenesulfonamide or benzenamine derivatives.
科学研究应用
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. Their unique structural features make them valuable in the development of new materials and catalysts.
Biology
In biological research, these compounds can be used as probes to study enzyme interactions and protein binding due to their ability to form stable complexes with biological molecules.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The nitro and trifluoromethyl groups can enhance the bioactivity and stability of pharmaceutical compounds.
Industry
In the industrial sector, these compounds are used in the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and specificity of the compounds to their targets, leading to increased biological activity.
相似化合物的比较
Similar Compounds
Trifluralin: A pre-emergence herbicide with a similar trifluoromethyl-substituted benzenamine structure.
Dinitroaniline: Compounds with similar nitro and amine functional groups.
Uniqueness
The combination of benzenesulfonamide and trifluoromethyl-substituted benzenamine in a single mixture provides unique properties not found in individual compounds. This mixture offers enhanced reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
属性
CAS 编号 |
63665-17-8 |
|---|---|
分子式 |
C25H34F3N7O10S |
分子量 |
681.6 g/mol |
IUPAC 名称 |
2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22) |
InChI 键 |
RGPOIPXNXGFTIT-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


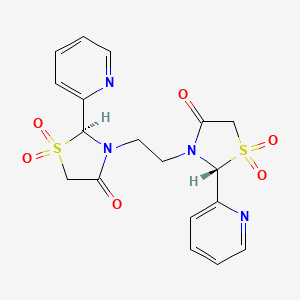
![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
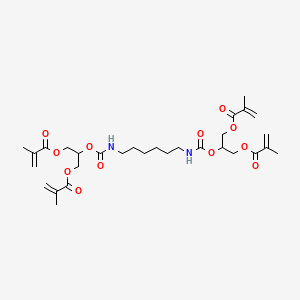
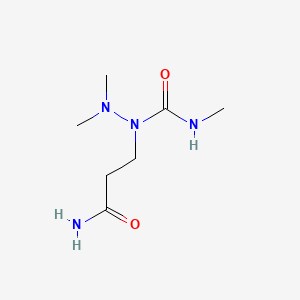
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)
